molecular formula C12H12N2O2S B415174 Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate CAS No. 41260-96-2

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate

Cat. No.: B415174
CAS No.: 41260-96-2
M. Wt: 248.3g/mol
InChI Key: WVXKXRCDQRXTDH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate typically involves the reaction of appropriate thiazole derivatives with methyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may exert its effects by modulating inflammatory pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

methyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-13-10(9-6-4-3-5-7-9)11(17-8)14-12(15)16-2/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXKXRCDQRXTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)NC(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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